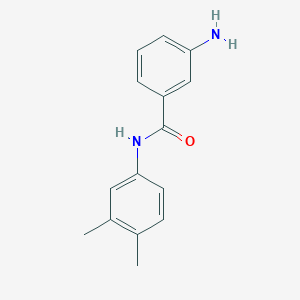

3-amino-N-(3,4-dimethylphenyl)benzamide

Vue d'ensemble

Description

“3-amino-N-(3,4-dimethylphenyl)benzamide” is a chemical compound with the molecular formula C15H16N2O . It is a crucial building block of many drug candidates .

Synthesis Analysis

The synthesis of “3-amino-N-(3,4-dimethylphenyl)benzamide” can be achieved through a continuous flow microreactor system . The compound is obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process involves parallel by-products and serial by-products, making the selective monoacylation process relatively complicated .Molecular Structure Analysis

The molecular structure of “3-amino-N-(3,4-dimethylphenyl)benzamide” is represented by the InChI code1S/C15H16N2O/c1-10-6-7-14 (8-11 (10)2)17-15 (18)12-4-3-5-13 (16)9-12/h3-9H,16H2,1-2H3, (H,17,18) . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-amino-N-(3,4-dimethylphenyl)benzamide” are complex due to the presence of two amine groups in different chemical environments . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .Physical And Chemical Properties Analysis

The molecular weight of “3-amino-N-(3,4-dimethylphenyl)benzamide” is 240.3 . It is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

3-amino-N-(3,4-dimethylphenyl)benzamide can be used as a starting material for the synthesis of a variety of heterocyclic systems . For example, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .

Synthesis of Pyrimidine Skeleton

The pyrimidine skeleton is commonly found in pharmaceuticals, fungicides, and herbicides . N-substituted β-alanines, such as 3-amino-N-(3,4-dimethylphenyl)benzamide, have been shown to be versatile starting materials for the synthesis of this skeleton .

Synthesis of Dihydropyrimidinedione and its Analogues

A series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues were obtained by reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate .

Synthesis of 1,4,5,6-Tetrahydropyridone

The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .

Continuous Synthesis in Microflow System

A continuous flow microreactor system was developed to synthesize 3-amino-N-(3,4-dimethylphenyl)benzamide and determine intrinsic reaction kinetics parameters . This process is efficient and practical, providing a yield of 85.7% within 10 minutes .

Kinetics Study in Microflow System

The kinetics of the reaction involving 3-amino-N-(3,4-dimethylphenyl)benzamide was studied in a microflow system . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

Orientations Futures

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s primary target, the mode of action of 3-amino-N-(3,4-dimethylphenyl)benzamide remains largely speculative. It is likely that the compound interacts with its target(s) through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .

Biochemical Pathways

Given its structural similarity to other known compounds, it may potentially influence pathways related to cell signaling, metabolism, or gene expression .

Result of Action

Depending on its target and mode of action, it could potentially influence a variety of cellular processes, including cell growth, differentiation, and apoptosis .

Propriétés

IUPAC Name |

3-amino-N-(3,4-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-7-14(8-11(10)2)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRWFSZDROXVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429189 | |

| Record name | 3-amino-N-(3,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102630-89-7 | |

| Record name | 3-amino-N-(3,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

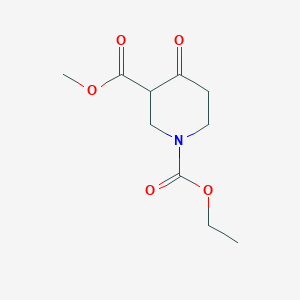

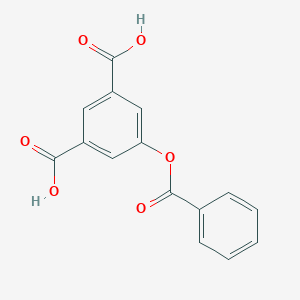

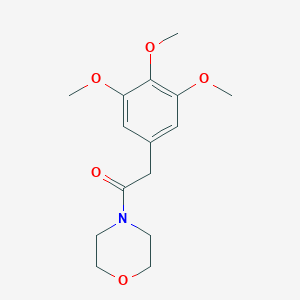

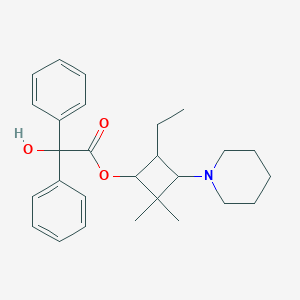

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)